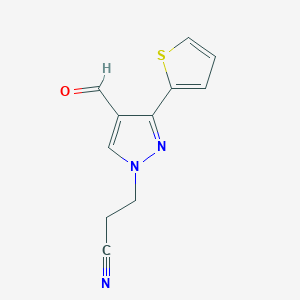

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C11H9N3OS. It is characterized by the presence of a pyrazole ring, a thiophene ring, and a nitrile group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an aldehyde derivative with different amines in refluxing toluene can yield imine derivatives, which upon recrystallization with acetonitrile, afford the pure products in excellent yield . Another method involves the use of acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol, producing regioisomeric pyrazoles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives .

Applications De Recherche Scientifique

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Medicinal Chemistry: It has shown potential as an antipromastigote agent with desirable binding patterns in molecular docking studies.

Biological Research: The compound exhibits various biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets and pathways. For instance, in antipromastigote activity, the compound fits well in the active site of the LmPTR1 pocket, characterized by lower binding free energy . This interaction disrupts the normal function of the target enzyme, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-diaza-2,4-cyclopentadienes: These compounds share a similar pyrazole ring structure and exhibit comparable reactivity in various chemical reactions.

3-(3-fluorophenyl)-4-formyl derivatives: These compounds have shown better membrane disruption ability than some standard controls.

Uniqueness

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is unique due to its combination of a pyrazole ring, a thiophene ring, and a nitrile group. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research and industry .

Activité Biologique

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile, a compound with the molecular formula C11H9N3OS and CAS Number 372107-06-7, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.

- Molecular Weight : 231.27 g/mol

- Molecular Formula : C11H9N3OS

- CAS Number : 372107-06-7

- Purity : ≥95%

Biological Activities

Research indicates that pyrazole derivatives, including thienopyrazoles, exhibit a range of biological activities such as:

- Antioxidant Activity : Recent studies have demonstrated that thienopyrazole compounds can act as antioxidants. For instance, they have been shown to protect erythrocytes from oxidative stress induced by toxic substances like 4-nonylphenol in fish models, reducing cellular malformations significantly compared to controls .

- Antimicrobial Properties : Various thienopyrazole derivatives possess antimicrobial activity against a spectrum of pathogens. Their effectiveness can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Some studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Thienopyrazole derivatives have been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Activity in Fish Models

A study assessed the protective effects of synthesized thienopyrazole compounds on the erythrocytes of Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results indicated:

| Treatment Group | Altered Erythrocytes (%) |

|---|---|

| Control | 1 ± 0.3 |

| 4-Nonylphenol | 40.3 ± 4.87 |

| Thienopyrazole Compound A | 12 ± 1.03 |

| Thienopyrazole Compound B | 0.6 ± 0.16 |

The thienopyrazole compounds significantly reduced the percentage of altered erythrocytes compared to the control group exposed solely to 4-nonylphenol .

Case Study 2: Antimicrobial Activity

In a separate investigation, various thienopyrazole derivatives were tested against several bacterial strains. The results showed that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action for its biological activities often involves interaction with specific cellular targets, leading to modulation of signaling pathways associated with oxidative stress and inflammation.

Propriétés

IUPAC Name |

3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXNJXHRROPMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365814 |

Source

|

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372107-06-7 |

Source

|

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.